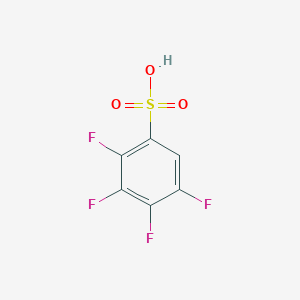
2,3,4,5-Tetrafluorobenzene-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,5-Tetrafluorobenzene-1-sulfonic acid is an organic compound characterized by the presence of four fluorine atoms and a sulfonic acid group attached to a benzene ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-Tetrafluorobenzene-1-sulfonic acid typically involves the sulfonation of 2,3,4,5-tetrafluorobenzene. This process can be achieved by reacting 2,3,4,5-tetrafluorobenzene with sulfur trioxide (SO₃) in the presence of fuming sulfuric acid (oleum). The reaction conditions usually require controlled temperatures to ensure the formation of the desired sulfonic acid group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may involve purification steps such as recrystallization or distillation to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3,4,5-Tetrafluorobenzene-1-sulfonic acid undergoes various chemical reactions, including:
Electrophilic Substitution: The sulfonic acid group can participate in electrophilic substitution reactions, where it can be replaced by other electrophiles.
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) can be used.
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents are common.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄) can be employed.
Major Products Formed:
Electrophilic Substitution: Products such as halogenated or nitrated derivatives.
Nucleophilic Substitution: Products with nucleophiles replacing fluorine atoms.
Oxidation and Reduction: Products with altered oxidation states of the benzene ring or sulfonic acid group.
Wissenschaftliche Forschungsanwendungen
2,3,4,5-Tetrafluorobenzene-1-sulfonic acid finds applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its unique chemical properties.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,3,4,5-Tetrafluorobenzene-1-sulfonic acid involves its interaction with molecular targets through its sulfonic acid group and fluorine atoms. The sulfonic acid group can form strong hydrogen bonds and ionic interactions, while the fluorine atoms can participate in halogen bonding and influence the electronic properties of the compound. These interactions can affect various biochemical pathways and molecular processes.
Vergleich Mit ähnlichen Verbindungen
2,3,4,5-Tetrafluorobenzoic Acid: Similar structure but with a carboxylic acid group instead of a sulfonic acid group.
2,3,5,6-Tetrafluorobenzene Disulfonic Acid: Contains two sulfonic acid groups, leading to different chemical properties and applications.
1,2,4,5-Tetrafluorobenzene: Lacks the sulfonic acid group, making it less reactive in certain chemical reactions.
Uniqueness: 2,3,4,5-Tetrafluorobenzene-1-sulfonic acid is unique due to the combination of its sulfonic acid group and multiple fluorine atoms, which confer distinct reactivity and interaction capabilities. This makes it a valuable compound for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
63559-74-0 |
|---|---|
Molekularformel |
C6H2F4O3S |
Molekulargewicht |
230.14 g/mol |
IUPAC-Name |
2,3,4,5-tetrafluorobenzenesulfonic acid |
InChI |
InChI=1S/C6H2F4O3S/c7-2-1-3(14(11,12)13)5(9)6(10)4(2)8/h1H,(H,11,12,13) |
InChI-Schlüssel |
OUXGBSWADJDIMN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1S(=O)(=O)O)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



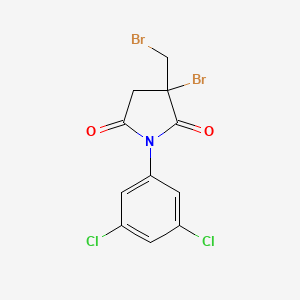
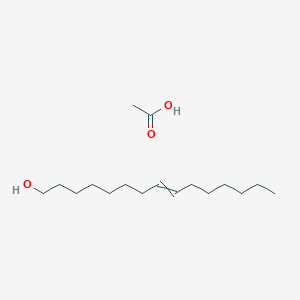
phosphanium](/img/structure/B14495342.png)
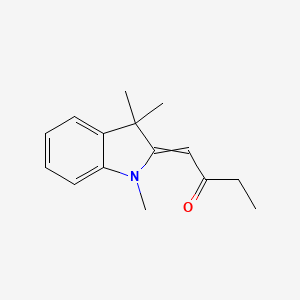

![Ethyl 3-{2-[bis(2-chloroethyl)amino]phenoxy}propanoate](/img/structure/B14495361.png)
![2-[(Methanesulfonyl)oxy]ethyl hexadecanoate](/img/structure/B14495380.png)
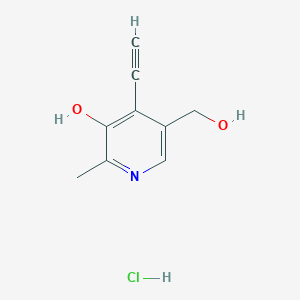

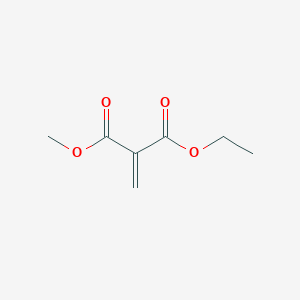
![3,7-Diacetyl-1,3,7-triaza-5lambda~5~-phosphabicyclo[3.3.1]nonan-5-one](/img/structure/B14495423.png)
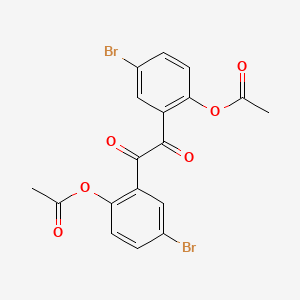
![2,4,6-Tris[(2,4,6-tribromophenyl)sulfanyl]-1,3,5-triazine](/img/structure/B14495436.png)
